molecular formula C11H15ClN4O B13249282 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride

Cat. No.: B13249282
M. Wt: 254.71 g/mol
InChI Key: JIXORTZUVXDMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isomeric Complexity

The compound exhibits potential isomeric variations due to:

  • Ring fusion positional isomerism : Alternative fusion patterns (e.g., imidazo[4,5-b]pyridinone) would relocate the nitrogen atoms, altering hydrogen-bonding capacity and electronic properties.
  • Piperidine substituent orientation : The piperidin-4-yl group can adopt axial or equatorial conformations, though crystallographic data (discussed in Section 1.2) may constrain this flexibility.
  • Tautomerism : The 2-one motif allows potential keto-enol tautomerism, though the keto form dominates in crystalline states.

Table 1: Key Nomenclatural and Structural Descriptors

Property Value Source
IUPAC Name 1-piperidin-4-yl-3H-imidazo[4,5-c]pyridin-2-one hydrochloride
Molecular Formula C₁₁H₁₅ClN₄O
Molecular Weight 254.71 g/mol
SMILES Notation C1CNCCC1N2C3=C(C=NC=C3)NC2=O.Cl

Crystal Structure Analysis and Hydrogen Bonding Networks

While direct crystallographic data for this specific hydrochloride salt remains unpublished, analogous imidazo[4,5-c]pyridinone derivatives exhibit characteristic packing motifs.

Predicted Structural Features

  • Ionic Interactions : The protonated piperidinium nitrogen forms a strong ionic bond with the chloride ion, likely at a distance of ~3.1 Å.
  • Hydrogen Bonding :
    • The amide-like N–H group (position 3) donates a hydrogen bond to the carbonyl oxygen (O=C at position 2), creating an intramolecular six-membered pseudo-ring.
    • Intermolecular hydrogen bonds between the chloride ion and adjacent N–H groups stabilize the lattice.

Table 2: Hypothetical Hydrogen Bond Parameters (Based on Analogues)

Donor Acceptor Distance (Å) Angle (°) Source
N–H (imidazole) O=C (position 2) 2.85 155
N⁺–H (piperidine) Cl⁻ 3.12 165

Lattice Packing

The fused aromatic system likely facilitates π-stacking interactions between adjacent molecules, with interplanar distances of ~3.5 Å. Orthorhombic or monoclinic crystal systems are probable given the molecular asymmetry.

Tautomeric Forms and Protonation States in Aqueous Media

The compound exhibits pH-dependent structural dynamics influenced by:

Tautomeric Equilibria

The imidazo[4,5-c]pyridin-2-one core can theoretically adopt two tautomeric forms:

  • Keto form (2-one) : Dominant in neutral and acidic conditions, stabilized by resonance between the carbonyl and adjacent nitrogen.
  • Enol form (2-hydroxy) : Minor contributor (<5% population) in aqueous solutions, favored in strongly basic environments.

Figure 1: Tautomeric Interconversion

Keto Form (2-one) ↔ Enol Form (2-hydroxy)  

Protonation Behavior

  • Piperidine Nitrogen : Protonated (pKa ~10.6) across physiological pH, maintaining the cationic hydrochloride form.
  • Imidazole Nitrogens : The N3 nitrogen (adjacent to carbonyl) remains unprotonated (pKa ~1.2), while N1 (piperidine-linked) participates in salt formation.

Solvent Effects

In polar aprotic solvents (e.g., DMSO), ion pairing between the piperidinium cation and chloride anion reduces, increasing molecular mobility. In water, full dissociation occurs, enhancing solubility (>50 mg/mL predicted).

Properties

Molecular Formula

C11H15ClN4O

Molecular Weight

254.71 g/mol

IUPAC Name

1-piperidin-4-yl-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C11H14N4O.ClH/c16-11-14-9-7-13-6-3-10(9)15(11)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2,(H,14,16);1H

InChI Key

JIXORTZUVXDMID-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=NC=C3)NC2=O.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route from Patent CN106432232A

This method provides a robust, high-yielding synthesis of 1-(Piperidin-4-yl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (structurally analogous to the target compound) with the following key steps:

Step Description Reagents/Conditions Yield (%)
1 Synthesis of N-tertbutyloxycarbonyl-4-piperidone 4-piperidone hydrochloride, sodium bicarbonate, aqueous acetone, dimethyl dicarbonate butyl ester, room temp, 24 h 91-93
2 Reductive amination to obtain intermediate amine Not specified in detail -
3 Acidification with halogenated compound (X = F, Cl, Br, I) Compound A (halogenated), acidification to pH 4-5, filtration -
4 Curtius rearrangement to form imidazo[4,5-b]pyridin-2-one core Nitrene diphenyl phosphoester, triethylamine, toluene, reflux 5 h, inert atmosphere 78

Notes:

  • The Curtius rearrangement (step 4) is critical for ring closure forming the heterocyclic imidazopyridinone core.
  • Purification involves washing with aqueous acetic acid and recrystallization from ethyl acetate/methanol.
  • The process is performed under nitrogen to avoid oxidation.

This method yields the target compound with high purity and reproducibility.

Alternative Synthetic Route (Literature Report)

Another reported method involves:

  • Reaction of 2-chloropyridine with piperidine to substitute the chlorine with the piperidin-4-yl group,
  • Cyclization with formamide under controlled conditions to form the imidazo[4,5-c]pyridin-2-one ring,
  • Treatment with hydrochloric acid to form the dihydrochloride salt.

This method is commonly used in industrial and laboratory-scale synthesis due to its straightforward approach and scalability.

Salt Formation

The hydrochloride salt is formed by treating the free base compound with hydrochloric acid, typically in ethanol or another suitable solvent, to improve solubility and stability. This step is essential for pharmaceutical applications and facilitates handling and formulation.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Toluene, ethyl acetate, methanol, aqueous acetone Choice depends on step; toluene for Curtius rearrangement, aqueous acetone for protection
Temperature Room temperature for protection steps; reflux for Curtius rearrangement (5 h) Controlled heating essential for cyclization
Atmosphere Nitrogen or inert gas Prevents oxidation during sensitive steps
pH Control Acidification to pH 4-5 during intermediate isolation Ensures precipitation and purity
Purification Washing with aqueous acetic acid, recrystallization Enhances product purity

Analytical Characterization of Prepared Compound

To confirm the structure and purity of this compound, the following techniques are recommended:

Technique Purpose Key Findings
¹H and ¹³C NMR Spectroscopy Structural confirmation of imidazopyridine and piperidine moieties Characteristic chemical shifts confirm ring systems and substitution patterns
Mass Spectrometry (ESI-HRMS) Molecular weight verification Observed molecular ion peak matches calculated mass (approx. 291.17 g/mol for dihydrochloride)
HPLC (Reverse-phase C18) Purity assessment Purity >99% with retention time ~8.2 minutes reported
IR Spectroscopy Functional group identification Carbonyl and amine peaks consistent with imidazopyridinone structure
Melting Point Physical characterization Sharp melting point consistent with literature values

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Yield (%) Advantages References
Patent CN106432232A route 4-piperidone hydrochloride, dimethyl dicarbonate butyl ester, nitrine diphenyl phosphoester Protection, reductive amination, acidification, Curtius rearrangement 78-93 High yield, well-defined steps, scalable
Cyclization from 2-chloropyridine and piperidine 2-chloropyridine, piperidine, formamide Nucleophilic substitution, cyclization, salt formation Not explicitly stated Simpler, industrially scalable

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride is a chemical compound with a piperidine ring and an imidazopyridine moiety, possessing the molecular formula C11H16Cl2N4O and a molecular weight of 291.17 g/mol. As a dihydrochloride salt, it includes two hydrochloric acid molecules, enhancing its solubility and stability for various applications. Research indicates it has significant biological activity and has been identified as an effective antagonist for specific receptors, making it a potential candidate for therapeutic uses in modulating neurological pathways and possibly treating conditions related to neurotransmitter imbalances.

Potential Applications

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride is investigated for its potential across diverse scientific fields:

  • Receptor Antagonism It acts as an antagonist for specific receptors, suggesting it can modulate neurological pathways and treat neurotransmitter imbalances.
  • Neurological Research The compound's interaction with neurotransmitter receptors makes it valuable for studying cellular signaling pathways and understanding its mechanism of action and potential side effects.
  • Therapeutic Applications It is a potential candidate for treating neurological conditions due to its biological profile.

Interactions

Interaction studies are focused on its binding affinity to biological targets, which provides insight into how the compound interacts with neurotransmitter receptors and other proteins involved in cellular signaling pathways. Such investigations are crucial for understanding its mechanism of action and potential side effects when used therapeutically.

Structural Features and Significance

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Variations

a) Imidazo[4,5-b]pyridin-2-one Derivatives
  • Compound : 1-(4-Piperidyl)-3H-imidazo[4,5-b]pyridin-2-one
    • Key Difference : Positional isomerism (imidazo[4,5-b] vs. [4,5-c]) alters aromatic ring substitution, affecting binding to kinase targets.
    • Synthesis : Utilizes Na₂S₂O₄-mediated cyclization of nitro-substituted pyridines .
b) 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Molecular Formula : C₁₁H₁₄N₄O
  • Key Difference : Piperidinyl substitution at position 3 (vs. position 1) modifies steric interactions with enzyme active sites .

Substituent Modifications

a) Halogenated Derivatives
  • Compound : 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
    • Key Feature : Bromo and fluoro substituents enhance lipophilicity and target affinity.
    • Application : Intermediate for bioactive compounds (e.g., kinase inhibitors) .
b) Methyl/Ethyl Substituents
  • Compound : 1-Methyl-3-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one dihydrochloride
    • Key Feature : Methyl group at position 1 increases metabolic stability but reduces solubility.
    • Status : Discontinued due to formulation challenges .

Functional Group Additions

a) Imidazole-Carbonyl Derivatives
  • Compound : 1-(1-(1H-Imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
    • Molecular Weight : 312.33 g/mol
    • Key Feature : Carbonyl group enables hydrogen bonding with kinase ATP pockets.
    • Application : Investigated for kinase inhibition (e.g., BTK inhibitors) .
b) Hydroxyphenyl Derivatives
  • Compound : 1-Ethyl-3-(4-hydroxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
    • Key Feature : Hydroxyl group improves water solubility and pharmacokinetics.
    • Synthesis : Pd-catalyzed coupling and alkylation .

Saturated Ring Analogues

  • Compound: 1-Methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one Hydrochloride Key Feature: Saturated imidazolidino ring reduces aromaticity, enhancing conformational flexibility. Application: Versatile scaffold for CNS-targeted drugs .

Pharmacological and Industrial Relevance

  • Target Selectivity: The [4,5-c] imidazo-pyridinone core in the target compound favors binding to CGRP receptors (migraine therapy) . In contrast, [4,5-b] isomers (e.g., Tolebrutinib) inhibit Bruton tyrosine kinase (BTK) via 4-amino substituents .
  • Industrial Status :

    • The target compound remains critical for Rimegepant production , while analogues like 1-Methyl derivatives are discontinued .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Reference
Target Compound C₁₁H₁₅ClN₄O 254.72 Piperidin-4-yl (position 1) Migraine therapy
1-(4-Bromo-2-fluorophenyl) derivative C₁₃H₁₀BrFN₂O 309.14 4-Bromo-2-fluorophenyl Kinase inhibitor intermediate
Tolebrutinib C₂₄H₂₄N₆O₃ 452.50 4-Amino, prop-2-enoyl BTK inhibitor
1-Methyl-octahydro-imidazolidino derivative C₇H₁₄ClN₃O 191.66 Saturated ring CNS scaffold

Biological Activity

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by a fused imidazopyridine structure with a piperidine moiety that enhances its pharmacological properties. The hydrochloride salt form improves solubility and stability, making it suitable for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}ClN4_{4}O, with a molecular weight of 254.71 g/mol. Its structure includes a piperidine ring and an imidazopyridine moiety, which contribute to its distinct biological profile.

Property Value
Molecular FormulaC11_{11}H15_{15}ClN4_{4}O
Molecular Weight254.71 g/mol
CAS Number1955519-88-6

Research indicates that this compound exhibits significant biological activity through its interaction with various biological targets. Notably, it has been identified as an effective antagonist for specific receptors involved in neurotransmitter modulation. This positions it as a potential candidate for treating conditions related to neurotransmitter imbalances and neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the growth of several cancer cell types, including:

  • Lung Cancer
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies demonstrate that the compound can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In particular, it has been shown to inhibit the release of IL-1β in LPS/ATP-stimulated human macrophages. This suggests a potential role in managing inflammatory diseases.

Neuroprotective Effects

Given its ability to modulate neurotransmitter systems, this compound may offer neuroprotective effects against conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Study on NLRP3 Inhibition : A study published in Molecules explored the compound's role as a NLRP3 inhibitor. It demonstrated concentration-dependent inhibition of IL-1β release and pyroptosis in human macrophages at specific concentrations (10 µM and 50 µM), indicating its potential as an anti-inflammatory agent .
  • Antitumor Activity : In vivo studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, compounds derived from the imidazopyridine scaffold were effective against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting a broad spectrum of anticancer efficacy .

Q & A

Q. What are the critical safety protocols for handling 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride in laboratory settings?

Methodological Answer: Researchers must adhere to strict safety measures due to the compound’s potential irritancy and undefined GHS classification. Key precautions include:

  • Respiratory and dermal protection : Use nitrile gloves, lab coats, and N95 masks to avoid inhalation or skin contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure .
  • Emergency response : For skin/eye contact, rinse immediately with water for 15+ minutes; if inhaled, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Q. What synthetic methodologies are recommended for preparing this compound?

Methodological Answer: While direct synthesis protocols for this specific compound are not detailed in the evidence, analogous imidazo-pyridine derivatives are synthesized via:

  • Multi-step condensation : Reacting piperidine derivatives with halogenated pyridines in dichloromethane (DCM) under basic conditions (e.g., NaOH) at 0–50°C for 2–4 hours, achieving yields up to 52.7% .
  • Catalytic methods : Use p-toluenesulfonic acid (p-TSA) as a catalyst in one-pot reactions to form fused heterocycles, followed by HCl salt precipitation .
  • Purification : Column chromatography (e.g., silica gel, CH₂Cl₂/EtOH 9:1) or recrystallization from aqueous HCl .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm regiochemistry and proton environments, particularly for the imidazo-pyridine core and piperidine substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., theoretical 292.2 g/mol for C₁₂H₁₇N₃O·HCl) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for structural modifications .
  • Molecular docking : Screen against targets (e.g., kinase domains) using software like AutoDock Vina to prioritize derivatives with enhanced binding affinity .
  • ADMET prediction : Tools like SwissADME evaluate drug-likeness (Lipinski’s rules) and bioavailability, guiding synthesis toward orally bioavailable analogs .

Q. How might structural modifications to the imidazo-pyridine core alter biological activity?

Methodological Answer:

  • Halogenation : Introducing chlorine at position 2 (as in 2-chloro analogs) increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .
  • Piperidine substitution : Replacing the piperidin-4-yl group with diazepane or morpholine alters solubility and blood-brain barrier penetration .
  • Side-chain optimization : Adding hydrophilic groups (e.g., -OH, -NH₂) improves aqueous solubility but may reduce membrane permeability .

Q. How should researchers resolve contradictions in reported pharmacological data across studies?

Methodological Answer:

  • Comparative assays : Replicate experiments under standardized conditions (e.g., cell lines, IC₅₀ protocols) to isolate variables like purity or solvent effects .
  • Meta-analysis : Use systematic reviews to identify trends in structure-activity relationships (SAR) and exclude outliers from low-purity batches .
  • Mechanistic studies : Employ kinetic assays (e.g., surface plasmon resonance) to validate target engagement and rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.